Celastramycin A
Overview
Description
Celastramycin A is an antibiotic isolated from Streptomyces MaB-QuH-8 . It exhibits antimicrobial activity against a series of gram-negative bacteria and mycobacteria, with MICs between 0.05-3.1 μg/ml . It also exhibits immunosuppressing efficacy in ex vivo Drosophila through the immune deficiency pathway .
Molecular Structure Analysis
Celastramycin A is a benzoyl pyrrole-type compound . Its molecular formula is C17H18Cl3NO3 .Physical And Chemical Properties Analysis
Celastramycin A is a crystalline solid . It has a molecular weight of 390.7 . Its solubility is ≤20mg/ml in ethanol, DMSO, and dimethyl formamide .Scientific Research Applications
Immune System Modulation
Celastramycin A has been identified as a molecule that modulates the immune system. In a study by Tomita et al. (2014), it was found to inhibit the production of antibacterial peptides in Drosophila and suppress the TNFα-mediated induction of IL-8 in mammalian cells. This effect is achieved through its interaction with ZFC3H1, a zinc finger protein, which plays a role in the transcriptional activation of IL-8. This interaction suggests that Celastramycin A can be a significant agent in immune system modulation and could have potential therapeutic applications in conditions where regulation of the immune response is desired (Tomita et al., 2014).
Innate Immune Suppression
Further research into Celastramycin A's effect on the immune system was conducted by Kikuchi et al. (2009), who confirmed the compound's role as a potent suppressor of innate immunity. This was demonstrated by its ability to suppress the production of IL-8 in human umbilical vein endothelial cells. The study emphasized the importance of Celastramycin A in regulating immune responses, particularly in conditions where the innate immune system might be overactive or detrimental (Kikuchi et al., 2009).
Pulmonary Arterial Hypertension Treatment
Celastramycin also shows potential as a therapeutic agent in the treatment of Pulmonary Arterial Hypertension (PAH). Kurosawa et al. (2019) discovered that Celastramycin inhibits the proliferation of pulmonary artery smooth muscle cells in PAH, leading to reduced inflammation and oxidative stress. This indicates that Celastramycin A could be a novel drug for treating PAH, targeting the anti-proliferative effects on pulmonary artery smooth muscle cells (Kurosawa et al., 2019).
Future Directions
properties
IUPAC Name |
(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAMZQVPJOAFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432706 | |
Record name | Celastramycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Celastramycin A | |
CAS RN |
491600-94-3 | |
Record name | Celastramycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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